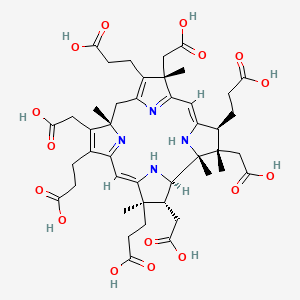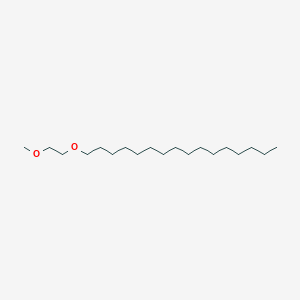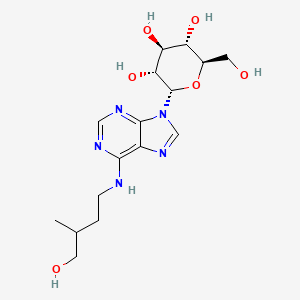
dihydrozeatin-9-N-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(alpha-D-glucosyl)dihydrozeatin is an N-glycosyldihydrozeatin in which the glycosyl fragment is an alpha-D-glucopyranosyl residue located at position 9. It has a role as a cytokinin.
Applications De Recherche Scientifique
Quantification and Identification
- Dihydrozeatin-9-N-glucoside has been identified and quantified in various plant tissues, such as soybean leaves and seaweed extracts, using mass spectrometry methods (Letham & Singh, 1989); (Tay, Palni, & Macleod, 1987).
Metabolic Studies
- Studies have explored the metabolism of dihydrozeatin in various plant tissues, including its compartmentation within cells and the formation of O-glucosides (Fußeder & Ziegler, 2004); (Mcgaw, Horgan, & Heald, 1985).
Role in Plant Growth and Development
- This compound has been studied for its role in plant growth and development, including its influence on cytokinin levels and shoot organogenesis in tobacco (Klemš et al., 2011).
Cytokinin Activity
- Research on this compound has also included the analysis of its activity in cytokinin bioassays and its comparison with other cytokinin metabolites (Letham et al., 1983).
Immunological Studies
- Monoclonal antibodies against this compound have been developed for the quantification and isolation of this cytokinin in plant tissues, offering insights into its concentration and distribution (Banowetz, 1993).
Analysis in Various Plant Species
- The presence and metabolism of this compound have been analyzed in various plant species, contributing to a broader understanding of its role across different plant systems (Meilan et al., 1993); (Ördög et al., 2004).
Hormonal Regulation
- Research has investigated the hormonal regulation involving this compound in plant tissues, such as in the context of nitrogen-fixing root nodules (Henson & Wheeler, 1977).
Use in Plant Cell Cultures
- This compound has been studied in plant cell cultures, embryoids, and regenerant plants, offering insights into its role in plant tissue culture systems (Jones, 1990).
Propriétés
Formule moléculaire |
C16H25N5O6 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13-,16+/m1/s1 |
Clé InChI |
DRPMMLWYLAPTPK-CLORPHGJSA-N |
SMILES isomérique |
CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO |
SMILES canonique |
CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



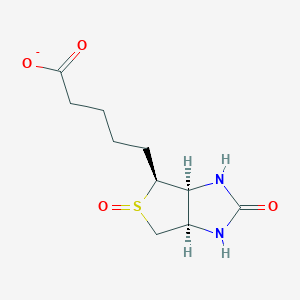

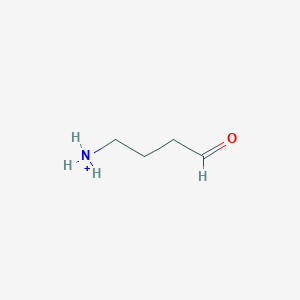
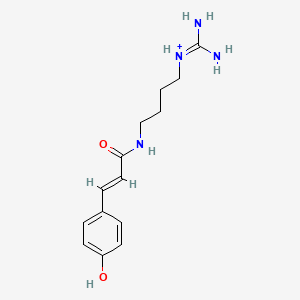

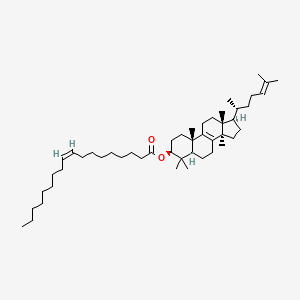
![(2S,3R,4R,5S)-4-amino-2-[(3R,4R,6R)-4,6-diamino-3-[[(2S,3R,5S)-3-amino-6-(aminomethyl)-5-hydroxy-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B1263966.png)
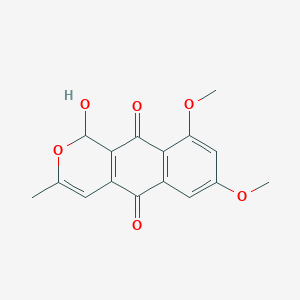
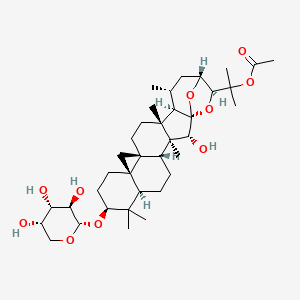

![1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263972.png)
